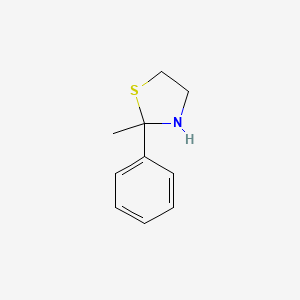![molecular formula C34H51N B14753029 7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole CAS No. 2439-69-2](/img/structure/B14753029.png)
7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole is a complex organic compound It is characterized by its intricate structure, which includes multiple rings and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole typically involves multiple steps. These steps include the formation of the core structure followed by the introduction of various substituents. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems to monitor and control reaction conditions is crucial to maintain consistency and yield. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenation, nitration, and sulfonation are common substitution reactions that this compound can undergo.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nitric acid (HNO₃), sulfuric acid (H₂SO₄)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols.
Scientific Research Applications
7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropa[d]naphthalene-2-carboxaldehyde
- 14-(5-ethyl-6-methylheptan-2-yl)-2,6,15-trimethyltetracyclo[8.7.0.0{2,7}.0{11,15}]heptadec-9-en-5-ol
Uniqueness
7,12a,14a-Trimethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,3b,4,5,5a,6,7,12,12a,12b,13,14,14a-hexadecahydrocyclopenta[5,6]naphtho[2,1-b]carbazole is unique due to its specific arrangement of rings and substituents, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a compound of significant interest in multiple fields of research.
Properties
CAS No. |
2439-69-2 |
|---|---|
Molecular Formula |
C34H51N |
Molecular Weight |
473.8 g/mol |
IUPAC Name |
1,5,16-trimethyl-6-(6-methylheptan-2-yl)-16-azahexacyclo[11.11.0.02,10.05,9.015,23.017,22]tetracosa-15(23),17,19,21-tetraene |
InChI |
InChI=1S/C34H51N/c1-22(2)10-9-11-23(3)28-16-17-29-26-15-14-24-20-32-27(25-12-7-8-13-31(25)35(32)6)21-34(24,5)30(26)18-19-33(28,29)4/h7-8,12-13,22-24,26,28-30H,9-11,14-21H2,1-6H3 |
InChI Key |
SFOFIYGIGSPKJY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4C3(CC5=C(C4)N(C6=CC=CC=C56)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(1R,2R,4S,5S,6R,9S,11S,13R,15R)-2,5,7,9,11-pentaacetyloxy-1-hydroxy-4,12,12,15-tetramethyl-8-methylidene-14-oxo-16-oxatricyclo[11.2.1.02,6]hexadecan-10-yl] benzoate](/img/structure/B14752952.png)
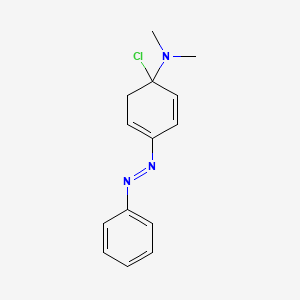
![2-(hydroxymethyl)-6-[(5E,6E)-2,3,4-trihydroxy-5,6-bis(phenylhydrazinylidene)hexoxy]oxane-3,4,5-triol](/img/structure/B14752971.png)
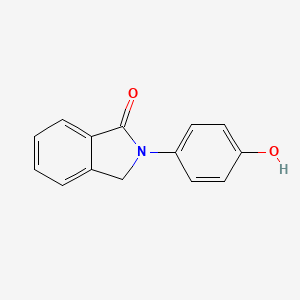
![6-Oxabicyclo[3.2.1]octane](/img/structure/B14752976.png)
![4-[(3-Oxo-3-phenylmethoxypropyl)amino]-1-piperidinecarboxylic acid tert-butyl ester](/img/structure/B14752979.png)
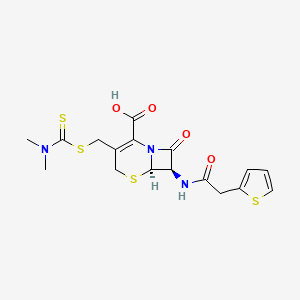
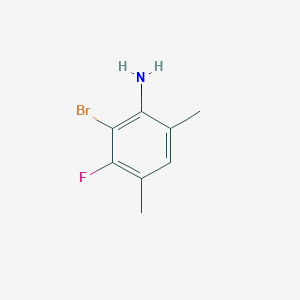
![(S)-6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1H-benzo[d]imidazole strontium salt](/img/structure/B14752990.png)
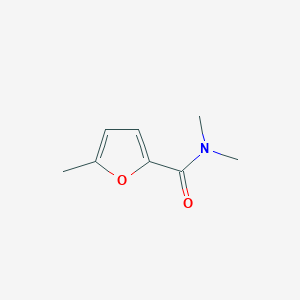
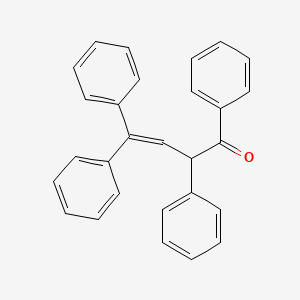
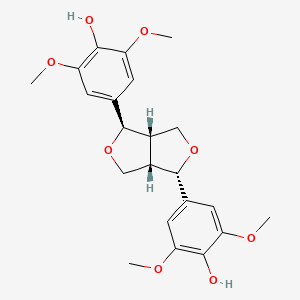
![2-(4-Fluorophenyl)-5-[(4-iodo-2-methylphenyl)methyl]thiophene](/img/structure/B14753013.png)
